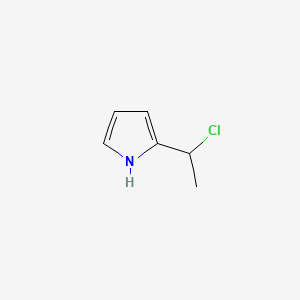

![molecular formula C6H5BrN4 B577598 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211516-09-4](/img/structure/B577598.png)

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

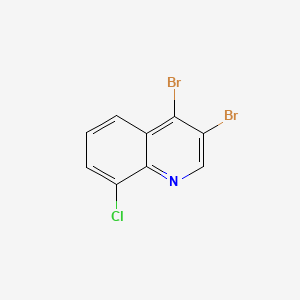

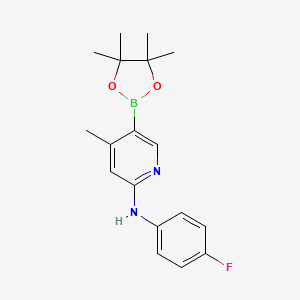

“6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a member of the pyrazolopyridine family, which is commonly used in the synthesis of kinase inhibitors .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” consists of a pyrazolo portion suitable as a hydrogen bond center and a pyridine thought to have a π–π stacking interaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine” include a molecular weight of 198.02 . The compound is a solid .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds : 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine serves as a precursor in synthesizing various polyheterocyclic ring systems, potentially useful in medicinal chemistry (Abdel‐Latif et al., 2019).

Anticancer Applications : This compound has been used in the preparation of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which exhibit potential as anticancer agents. Specific compounds derived from this process have shown promising bioactivity against several cancer cell lines (Chavva et al., 2013).

Use in Efficient Synthesis Techniques : The compound is involved in efficient synthesis processes, like the one described by Ghaedi et al. (2015), where it's used in the condensation of pyrazole-5-amine derivatives and activated carbonyl groups to create new pyrazolo[3,4-b]pyridine products (Ghaedi et al., 2015).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : It's been used for synthesizing a variety of pyrazolo[3,4-b]pyridine derivatives, which are important for the development of new pharmaceuticals and materials (Yakovenko et al., 2020).

Antibacterial and Antioxidant Properties : Synthesized derivatives of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine have shown significant antibacterial and antioxidant activities, making them potential candidates for drug development (Variya et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORWCQUHVRKSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679146 |

Source

|

| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |

CAS RN |

1211516-09-4 |

Source

|

| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)